REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[C:8]([C:10]2[N:14](C3CCCCO3)[N:13]=[CH:12][CH:11]=2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].Cl.Cl.ClC1C=C(C2NN=CC=2)C=CC=1C#N.[OH-].[Na+]>CCO.CO.O>[Cl:1][C:2]1[CH:9]=[C:8]([C:10]2[NH:14][N:13]=[CH:12][CH:11]=2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:2.3,4.5|
|
Name
|
|
Quantity
|
3.67 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C=CC(=C1)C1=CC=NN1C1OCCCC1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=C(C#N)C=CC(=C1)C1=CC=NN1
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then lowered to −10° C.
|
Type
|
STIRRING
|
Details
|
the mixture was again stirred for 30 min after which the product
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was precipitated as its HCl salt
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed twice with 2 ml of ethanol
|
Type
|
CUSTOM
|
Details
|
The product was dried in vacuo at +40° C
|
Type
|
CUSTOM
|
Details
|
under 25° C.
|
Type
|
ADDITION
|
Details
|
during the addition
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the precipitate filtered
|
Type
|
WASH
|
Details
|
washed twice with 3 ml of lukewarm water
|
Type
|
CUSTOM
|
Details
|
The product was dried in vacuo at +40° C
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C#N)C=CC(=C1)C1=CC=NN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |